molecular formula C10H7BrF4O3 B12999753 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid

2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid

Cat. No.: B12999753
M. Wt: 331.06 g/mol
InChI Key: OTULBQZCRHKLMK-UHFFFAOYSA-N
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Description

2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two strategically important motifs in modern drug discovery: a bromo-fluoro aromatic system and a trifluoroethoxyphenyl acetic acid backbone. The presence of halogen atoms, particularly fluorine and bromine, is a cornerstone in the design of bioactive molecules. Fluorine incorporation is a well-established strategy to fine-tune a compound's properties, such as enhancing its metabolic stability , influencing its lipophilicity , and improving its binding affinity to target proteins . The bromine atom serves as an excellent handle for further structural diversification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to efficiently build complex molecular libraries around this core scaffold . The trifluoromethyl group is a privileged pharmacophore in FDA-approved therapeutics, found in agents across a wide spectrum of disease areas, including oncology, neurology, and infectious diseases . Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's electronic distribution and its ability to cross cell membranes. Similarly, acetic acid derivatives are prevalent in active pharmaceutical ingredients (APIs) and are often key to molecular recognition . As such, this reagent is a critical intermediate for researchers synthesizing and evaluating novel compounds for various biological targets. It is ideally suited for projects aimed at developing new small-molecule therapies, agrochemicals, and as a precursor for more complex chemical entities. This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. All information provided is for research reference.

Properties

Molecular Formula

C10H7BrF4O3

Molecular Weight

331.06 g/mol

IUPAC Name

2-[1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy]acetic acid

InChI

InChI=1S/C10H7BrF4O3/c11-5-1-2-7(12)6(3-5)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17)

InChI Key

OTULBQZCRHKLMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)OCC(=O)O)F

Origin of Product

United States

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

The synthetic challenge lies in selectively introducing the trifluoroethoxy group onto the aromatic ring and ensuring the integrity of the acid group without side reactions such as hydrolysis or defluorination.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Step 1: Preparation of the 5-bromo-2-fluorophenyl intermediate or its derivative.
  • Step 2: Introduction of the trifluoroethoxy group via nucleophilic substitution or etherification.
  • Step 3: Attachment or formation of the acetic acid moiety, often through esterification followed by hydrolysis or direct carboxylation.

Detailed Synthetic Routes

Etherification via Nucleophilic Substitution
  • The 5-bromo-2-fluorophenol or a suitable halogenated precursor is reacted with 2,2,2-trifluoroethyl derivatives (e.g., trifluoroethyl bromide or trifluoroethyl tosylate) under basic conditions to form the trifluoroethoxy linkage.
  • Typical bases include potassium carbonate or cesium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of the substrates.
Formation of the Acetic Acid Moiety
  • The ether intermediate is then subjected to carboxymethylation, often by reaction with chloroacetic acid derivatives or via esterification with ethyl bromoacetate followed by hydrolysis.
  • For example, the trifluoroethoxy-substituted phenol can be reacted with ethyl bromoacetate in the presence of a base to form the ester, which is subsequently hydrolyzed under acidic or basic conditions to yield the free acetic acid.

Representative Synthetic Example (Literature-Inspired)

Step Reagents & Conditions Product Yield (%) Notes
1 5-Bromo-2-fluorophenol + 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 80°C, 12 h 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxybenzene 75-85 Etherification step
2 Product from Step 1 + ethyl bromoacetate, K2CO3, acetone, reflux, 8 h Ethyl 2-(1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetate 70-80 Ester formation
3 Hydrolysis of ester with NaOH (aq), reflux, 4 h 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid 85-90 Acid formation

Analytical and Research Findings Supporting the Preparation

  • Spectroscopic Characterization:
    The synthesized compound is confirmed by NMR spectroscopy (^1H, ^13C, and ^19F NMR), which verifies the trifluoroethoxy group and aromatic substitutions. IR spectroscopy confirms the presence of the carboxylic acid group (broad O-H stretch around 2500-3300 cm^-1 and C=O stretch near 1700 cm^-1). Mass spectrometry confirms molecular weight consistent with C10H7BrF4O3.

  • Purity and Yield:
    High-performance liquid chromatography (HPLC) purity typically exceeds 98%, with yields ranging from 70% to 90% depending on reaction optimization.

  • Reaction Conditions Optimization:
    Studies indicate that the choice of base and solvent critically affects the etherification step's efficiency. Polar aprotic solvents and mild bases favor higher yields and fewer side products.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Analytical Confirmation
Etherification 5-Bromo-2-fluorophenol, 2,2,2-trifluoroethyl bromide, K2CO3 DMF, 80°C, 12 h 75-85% ^19F NMR, ^1H NMR, IR
Ester Formation Ether intermediate, ethyl bromoacetate, K2CO3 Acetone, reflux, 8 h 70-80% ^13C NMR, MS
Hydrolysis Ester, NaOH (aq) Reflux, 4 h 85-90% IR (acid C=O), HPLC

Additional Notes on Preparation

  • The trifluoroethoxy group is introduced to enhance the compound's chemical stability and biological activity, necessitating careful control of reaction conditions to avoid defluorination or decomposition.
  • The bromine and fluorine substituents on the aromatic ring require selective handling to prevent unwanted side reactions such as nucleophilic aromatic substitution or debromination.
  • The use of mild hydrolysis conditions is preferred to maintain the integrity of the trifluoroethoxy group during the conversion of ester to acid.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound shares key functional groups with several analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Phenyl-acetic acid 5-Bromo-2-fluorophenyl, 2,2,2-trifluoroethoxy Not explicitly provided
(2,2,2-Trifluoroethoxy)difluoroacetic Acid Acetic acid Difluoro, 2,2,2-trifluoroethoxy 327.23
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate Phenyl-ethyl ester 5-Amino-2-bromo-4-fluorophenyl Not provided
2-(5-Bromo-2-thienyl)acetic Acid Thiophene-acetic acid 5-Bromo-thienyl 167.2
2-(4-Bromo-2,5-difluorophenyl)acetic Acid Phenyl-acetic acid 4-Bromo-2,5-difluorophenyl Not provided
Key Observations:
  • Trifluoroethoxy Group : The trifluoroethoxy moiety enhances metabolic stability and lipophilicity, as seen in compounds like (2,2,2-trifluoroethoxy)difluoroacetic acid . This group is critical for receptor binding in kinase inhibitors .
  • Halogenated Phenyl Rings: Bromo-fluoro substitutions (e.g., in Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate) improve electrophilic reactivity for cross-coupling reactions in drug synthesis .
  • Acetic Acid Backbone : The acetic acid group facilitates salt formation (e.g., sodium salts in ) for improved water solubility in prodrug formulations .
Yield Comparison:
  • Compound 5c (): 65% yield via NaH-mediated coupling .
  • (2,2,2-Trifluoroethoxy)difluoroacetic Acid (): Purity >98%, though yield data are absent .

Physicochemical and Pharmacological Properties

Property Target Compound (Inferred) (2,2,2-Trifluoroethoxy)difluoroacetic Acid 2-(5-Bromo-2-thienyl)acetic Acid
Solubility Low (lipophilic substituents) Moderate (polar acetic acid group) Low (thiophene ring)
pKa ~3.5 (carboxylic acid) ~2.8 (strong electron-withdrawing groups) ~4.2
Bioactivity Kinase inhibition (hypothesized) Enzyme modulation Anti-inflammatory potential
Notes:
  • The trifluoroethoxy group reduces basicity, enhancing membrane permeability .

Biological Activity

2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound features a trifluoroethoxy group and a bromofluorophenyl moiety, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and biochemistry.

Chemical Structure

The compound can be represented by the following structural formula:

C11H10BrF3O3\text{C}_{11}\text{H}_{10}\text{BrF}_3\text{O}_3

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethoxy group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate enzyme activities or receptor functions, leading to various biological effects.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing similar functional groups. For instance, compounds with trifluoromethyl groups have demonstrated significant inhibitory effects on enzymes such as α-glucosidase and urease. These activities are often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

CompoundTarget EnzymeIC50 (µM)
2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acidα-glucosidaseTBD
Similar Trifluoromethyl CompoundUrease14.30
Acarbose (Standard)α-glucosidase5.30

The presence of the trifluoro group enhances binding affinity through hydrogen bonding interactions with the active sites of these enzymes, potentially leading to improved inhibitory profiles.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that derivatives of compounds similar to 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid exhibit varying degrees of cytotoxicity against cancer cell lines. The bromine and fluorine substituents may contribute to increased reactivity and interaction with cellular components.

Case Studies

  • Study on Trifluoromethyl Compounds : A study published in MDPI evaluated various trifluoromethyl-containing compounds for their anti-α-glucosidase activity. The results indicated that modifications in substituent patterns significantly influenced enzyme inhibition potency. The best-performing compounds had IC50 values as low as 2.50 µM, demonstrating the potential for designing more effective inhibitors based on structural modifications similar to those in our compound of interest .
  • In Silico Studies : Computational studies have been conducted to predict binding affinities and mechanisms of action for compounds with similar structures. These studies often utilize molecular docking simulations to visualize interactions at the molecular level, providing insights into how structural features influence biological activity.

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